2-chloro-N-[2-(methylsulfanyl)phenyl]propanamide
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Overview
Description
2-chloro-N-[2-(methylsulfanyl)phenyl]propanamide is an organic compound with the molecular formula C10H12ClNOS and a molecular weight of 229.73 g/mol . This compound is known for its unique chemical structure, which includes a chloro group, a methylsulfanyl group, and a phenyl ring attached to a propanamide backbone . It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-chloro-N-[2-(methylsulfanyl)phenyl]propanamide typically involves the reaction of 2-(methylsulfanyl)aniline with chloroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
2-chloro-N-[2-(methylsulfanyl)phenyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the propanamide can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-chloro-N-[2-(methylsulfanyl)phenyl]propanamide is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(methylsulfanyl)phenyl]propanamide involves its interaction with specific molecular targets in biological systems . The chloro group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity . The methylsulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity to target molecules .
Comparison with Similar Compounds
2-chloro-N-[2-(methylsulfanyl)phenyl]propanamide can be compared with other similar compounds such as:
2-chloro-N-[2-(methylsulfanyl)phenyl]acetamide: This compound has a similar structure but with an acetamide group instead of a propanamide group.
2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamide:
Properties
IUPAC Name |
2-chloro-N-(2-methylsulfanylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-7(11)10(13)12-8-5-3-4-6-9(8)14-2/h3-7H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZQNQRISJSEML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1SC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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